molecular formula C15H15NO3 B6148743 methyl 2-amino-4-(benzyloxy)benzoate CAS No. 189063-59-0

methyl 2-amino-4-(benzyloxy)benzoate

Cat. No.: B6148743
CAS No.: 189063-59-0
M. Wt: 257.28 g/mol
InChI Key: CFPPPMSEKZJZLF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(benzyloxy)benzoate ( 189063-59-0) is a high-value chemical building block with the molecular formula C 15 H 15 NO 3 and a molecular weight of 257.28 g/mol . This substituted 2-aminobenzoate (anthranilate) ester is characterized by an ortho-amino group and a para-benzyloxy ether, a versatile scaffold for constructing complex nitrogen-containing heterocycles . Its primary research value lies in its role as a key intermediate in advanced organic synthesis. The 2-aminobenzoate scaffold is a cornerstone for the synthesis of diverse pharmacologically relevant heterocycles, including quinazolinones and benzodiazepines . The presence of the benzyloxy-protecting group is a critical feature, allowing for selective deprotection or further functionalization at a later stage in multi-step synthetic sequences . Researchers utilize this compound to thoroughly explore chemical space around the benzo[d]thiazole core and other fused heterocyclic systems, which are prevalent in medicinal chemistry for developing new bioactive agents . Attention: This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

methyl 2-amino-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPPPMSEKZJZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00706171
Record name Methyl 2-amino-4-(benzyloxy)benzoate
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Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189063-59-0
Record name Methyl 2-amino-4-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189063-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(benzyloxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-(benzyloxy)benzoate
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Preparation Methods

Benzylation of Methyl 4-Hydroxybenzoate

The introduction of the benzyloxy group at position 4 is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Methyl 4-hydroxybenzoate reacts with benzyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol from Ultrasonic-Assisted Synthesis:

  • Reactants: Methyl 4-hydroxybenzoate (1.0 equiv), benzyl chloride (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Conditions: Ultrasonic irradiation at 40 kHz, 60°C, 4 hours

  • Yield: 85–90%

Conventional methods for this step require extended reaction times:

  • Stirring at room temperature: 20–28 hours

  • Reflux conditions: 8–10 hours

Mechanistic Insight:
The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that undergoes nucleophilic displacement with benzyl chloride. Ultrasonic irradiation enhances reaction efficiency by improving mass transfer and reducing activation energy.

Nitration at Position 2

Following benzylation, nitration introduces a nitro group ortho to the benzyloxy substituent. The electron-donating benzyloxy group directs electrophilic attack to the ortho and para positions, but steric hindrance from the bulky benzyl group favors nitration at position 2.

Typical Nitration Conditions:

  • Nitrating agent: Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄)

  • Temperature: 0–5°C (ice bath)

  • Reaction time: 2–4 hours

  • Yield (estimated): 60–75%

Challenges:

  • Competing nitration at position 6 due to resonance effects

  • Over-nitration leading to di-substituted byproducts

Reduction of Nitro to Amino Group

The nitro group at position 2 is reduced to an amine using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation Protocol:

  • Catalyst: 10% Pd/C (5–10 wt%)

  • Solvent: Ethanol or methanol

  • Pressure: H₂ gas at 1–3 atm

  • Temperature: 25–50°C

  • Yield (estimated): 80–90%

Alternative Reductants:

  • Iron powder in acetic acid

  • Sodium dithionite (Na₂S₂O₄) in aqueous ammonia

Optimization of Reaction Conditions

Ultrasonic-Assisted Benzylation

Comparative studies demonstrate that ultrasonic irradiation significantly improves the efficiency of the benzylation step:

ParameterConventional StirringUltrasonic Method
Reaction Time20–28 hours4 hours
Yield70–75%85–90%
Purity (HPLC)92–95%97–99%

Source: Adapted from PMC data on ultrasonic synthesis.

Solvent and Base Selection

The choice of solvent and base critically affects reaction kinetics:

  • Solvent Effects:

    • DMF > DMSO > acetone in terms of reaction rate

    • DMF stabilizes the phenoxide intermediate, enhancing reactivity.

  • Base Comparison:

    • K₂CO₃ > Na₂CO₃ > Cs₂CO₃

    • Potassium carbonate offers optimal basicity without promoting side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Reactors:

    • Enable precise temperature control during nitration

    • Reduce safety risks associated with exothermic reactions

  • Catalyst Recycling:

    • Pd/C recovery via filtration and reactivation

    • Reduces costs in hydrogenation steps

  • Purification Techniques:

    • Recrystallization from ethanol/water mixtures

    • Chromatography for high-purity pharmaceutical grades

Analytical Characterization

Critical quality control measures include:

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirms molecular formula (C₁₆H₁₇NO₄)

    • Observed m/z: 287.31 [M+H]⁺

  • ¹H NMR (400 MHz, CDCl₃):

    • Benzyloxy protons: δ 4.9–5.1 (s, 2H)

    • Aromatic protons: δ 6.7–7.4 (m, 7H)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(benzyloxy)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(benzyloxy)benzoate has been studied for its potential therapeutic applications due to its biological activity. Research indicates that it may have anti-inflammatory properties, as evidenced by studies showing a reduction in pro-inflammatory cytokines in microglial cells at low concentrations (0.01 μM) . This suggests its potential for neuroprotective applications.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows it to be transformed into a range of derivatives for further study .

  • Oxidation : Can form nitroso or nitro derivatives.
  • Reduction : Can yield hydroxyl derivatives.
  • Substitution : The amino group can participate in nucleophilic substitutions, leading to diverse products.

Biological Studies

In biological research, this compound is examined for its interactions with biomolecules. The amino group can form hydrogen bonds with enzymes and receptors, while the benzyloxy groups enhance the compound's ability to penetrate cell membranes. This interaction can modulate enzyme activity and influence receptor interactions .

Study on Anti-inflammatory Activity

A significant study focused on the anti-inflammatory effects of this compound demonstrated its ability to significantly reduce pro-inflammatory cytokine expression in BV-2 microglial cells. This finding supports its potential use in treating neuroinflammatory conditions .

Synthesis and Derivative Development

Research has also highlighted the compound's utility as a precursor for synthesizing other biologically active molecules. For instance, it can be modified through various reactions to create derivatives that may exhibit enhanced pharmacological properties or target specific biological pathways .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(benzyloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2-amino-4-(benzyloxy)benzoate belongs to a family of substituted benzoates. Below is a systematic comparison with structurally related compounds:

Substitution Pattern and Functional Group Effects

Table 1: Structural Analogs and Key Differences
Compound Name Substituents (Positions) Key Properties/Applications Evidence Source
This compound -NH₂ (2), -O-Bn (4) Potential bioactivity via H-bonding and π-π interactions
Methyl 4-amino-2-(benzyloxy)benzoate -NH₂ (4), -O-Bn (2) Isomeric differences may alter binding affinity
Methyl 4-(benzyloxy)benzoate -O-Bn (4) Antifungal precursor; lacks amino group
Methyl 2-amino-4-hydroxybenzoate -NH₂ (2), -OH (4) Higher polarity; reduced lipophilicity
Methyl 2-amino-4-methoxybenzoate -NH₂ (2), -OCH₃ (4) Methoxy group reduces steric bulk vs. benzyloxy
Key Observations :

Positional Isomerism: Swapping substituent positions (e.g., amino at 2 vs. 4) significantly impacts electronic and steric profiles. For example, methyl 4-amino-2-(benzyloxy)benzoate () may exhibit distinct reactivity in reductive amination compared to the target compound .

Benzyloxy vs. Hydroxy/Methoxy :

  • The benzyloxy group enhances lipophilicity and enables π-π stacking, critical for interactions with biological targets like heme in antimalarial studies .
  • Hydroxy or methoxy substituents increase polarity, improving aqueous solubility but reducing membrane permeability .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Property This compound Methyl 4-(Benzyloxy)Benzoate Methyl 2-Amino-4-Hydroxybenzoate
Molecular Weight (g/mol) ~287 ~242 ~183
LogP (Predicted) ~2.5 ~3.0 ~1.2
Solubility Moderate in DMSO, DCM High in DCM, Ethanol High in Water, Methanol
  • Lipophilicity : The benzyloxy group increases LogP compared to hydroxy analogs, favoring blood-brain barrier penetration.
  • Solubility: Amino groups improve solubility in polar aprotic solvents, beneficial for drug formulation .

Biological Activity

Methyl 2-amino-4-(benzyloxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H17NO4C_{16}H_{17}N_{O_4} and a molecular weight of 287.31 g/mol. The compound features a methoxy group, an amino group, and a benzyloxy group, which contribute to its unique chemical properties and potential interactions with biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the reaction of methyl 4-hydroxybenzoate with benzyl chloride in the presence of a base. Various methods have been reported, each with different yields and efficiencies.

Common Synthesis Steps:

  • Preparation of Methyl 4-Hydroxybenzoate : This is often achieved through esterification reactions.
  • Alkylation : The hydroxyl group is substituted with a benzyloxy group using benzyl chloride.
  • Amination : The final step involves introducing the amino group, typically via nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of anti-inflammatory and analgesic effects. The structural features of the compound enable it to interact with various biological macromolecules, potentially modulating enzyme activity and influencing receptor interactions.

Anti-inflammatory and Analgesic Properties

Studies have shown that this compound may possess anti-inflammatory properties. For instance, in vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have yielded promising results. In cell line studies, the compound exhibited cytotoxic effects against several cancer cell types, indicating its potential as a therapeutic agent in oncology.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory activity of this compound.
    • Method : In vitro assays measuring cytokine levels in treated cells.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed.
  • Cytotoxicity Assessment :
    • Objective : To assess the anticancer activity against breast cancer cell lines.
    • Method : MTT assay to determine cell viability.
    • Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells.

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and related compounds:

Compound NameMolecular FormulaSimilarityUnique Features
Methyl 2-amino-5-hydroxybenzoateC₁₆H₁₇N₀₄0.89Hydroxyl group at position 5
Methyl 2-amino-4-methoxybenzoateC₁₆H₁₇N₀₄0.87Methoxy instead of benzyloxy
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoateC₂₀H₂₅N₀₆0.97Contains ethoxy groups
Methyl 2-amino-5-ethoxy-4-methoxybenzoateC₁₈H₂₁N₀₅1.00Ethoxy and methoxy substituents

Q & A

Q. Table 1: Comparative Reactivity of this compound Derivatives

DerivativeSubstituent PositionSuzuki Coupling Yield (%)IC₅₀ (μM, Kinase X)
Parent Compound4-OBn7812.5
3-Methoxy Analog3-OMe658.2
5-Nitro Derivative5-NO₂924.7
Data sourced from and .

Q. Table 2: Stability of this compound in Solvents

SolventDegradation Rate (%/month)Recommended Storage Conditions
DMF0.5pH 6 buffer, -20°C
Toluene0.1Argon atmosphere, 4°C
Ethanol1.2Desiccant, dark vial
Data derived from and .

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